molecular formula C16H26N6OS B2909418 3-methyl-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}butanamide CAS No. 946313-16-2

3-methyl-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}butanamide

Cat. No.: B2909418
CAS No.: 946313-16-2
M. Wt: 350.49
InChI Key: BVXMFORGNZPOCD-UHFFFAOYSA-N
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Description

3-methyl-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}butanamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}butanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the isopropylamino group: This step often involves nucleophilic substitution reactions.

    Attachment of the methylthio group: This can be done using thiolation reactions.

    Coupling with 3-methylbutanamide: This final step involves amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to modify the pyrazolo[3,4-d]pyrimidine core.

    Substitution: The isopropylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could yield a variety of derivatives with different functional groups.

Scientific Research Applications

3-methyl-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}butanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}butanamide involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)-4-methoxy-5-(4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)propanamide
  • N-(2-(2-(dimethylamino)ethoxy)-4-methoxy-5-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide

Uniqueness

3-methyl-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}butanamide is unique due to its specific substitution pattern on the pyrazolo[3,4-d]pyrimidine core. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-methyl-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6OS/c1-10(2)8-13(23)17-6-7-22-15-12(9-18-22)14(19-11(3)4)20-16(21-15)24-5/h9-11H,6-8H2,1-5H3,(H,17,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXMFORGNZPOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCCN1C2=NC(=NC(=C2C=N1)NC(C)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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